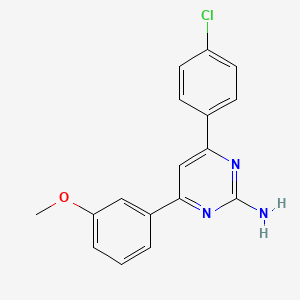
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (MPPMPA) is a small molecule that has recently become of great interest to the scientific community due to its potential in the fields of synthetic organic chemistry and drug discovery. MPPMPA has been found to have a wide range of applications, including the synthesis of organic compounds, the generation of novel drug candidates, and the modulation of biochemical and physiological processes.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of applications in the fields of synthetic organic chemistry and drug discovery. It has been used as a starting material for the synthesis of a variety of organic compounds, including heterocycles, polymers, and polymers with biological activity. It has also been used in the generation of novel drug candidates, as well as in the modulation of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood, but it is believed to act by modulating the activities of enzymes and other proteins involved in biochemical and physiological processes. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo studies. In vitro studies have found that 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can inhibit the activity of COX-2 and AChE, as well as modulate the activity of other enzymes and proteins involved in biochemical and physiological processes. In vivo studies have found that 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can reduce inflammation and pain, as well as improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in lab experiments has several advantages, including its low cost and easy availability. Additionally, its small molecular size makes it easy to manipulate and use in a variety of experiments. However, it also has some limitations, including its potential toxicity and its potential to cause side effects.
Orientations Futures
For research include the development of new synthesis methods, the identification of new applications, and the further investigation of its biochemical and physiological effects. Additionally, further research is needed to identify new potential therapeutic targets and to develop new drugs based on 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.
Méthodes De Synthèse
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized through a number of methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Ugi multicomponent reaction. The Knoevenagel condensation is a method for the synthesis of substituted pyrimidines, which involves the condensation of aldehyde and ketone with an amine in the presence of an acid catalyst. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, a β-keto ester, and an urea or thiourea. The Ugi multicomponent reaction is a one-pot reaction that involves the condensation of an aldehyde, a carboxylic acid, an amine, and an isocyanide.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-13-7-5-6-12(10-13)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBAYJMMCBEJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














